1-Methyl-3-[(morpholin-2-ylmethyl)amino]-1,2-dihydropyrazin-2-one
Description
Properties
IUPAC Name |
1-methyl-3-(morpholin-2-ylmethylamino)pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-14-4-2-12-9(10(14)15)13-7-8-6-11-3-5-16-8/h2,4,8,11H,3,5-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIDEXKKVRXTLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)NCC2CNCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Synthesis (SPS) Approach
A notable method involves the use of polymer-supported amino acid derivatives as starting materials, which undergo sulfonylation, alkylation, and base-induced cyclization to yield heterocyclic products.
- Immobilization of amino acid derivatives (e.g., glutamic acid methyl ester) on a resin such as Rink amide resin.
- Sulfonylation with 4-nitrobenzenesulfonyl chloride to protect amino groups.
- Alkylation with α-haloketones to introduce substituents.
- Treatment with potassium trimethylsilanolate (TMSOK) to induce cyclization via C-arylation and enamination.
- Cleavage from the resin under acidic conditions (e.g., trifluoroacetic acid) to release the heterocyclic product.
This method allows generation of tetrasubstituted pyridines or trisubstituted pyrazines depending on the sequence of cleavage and base treatment steps.
Base-Mediated Cyclization and Specificity
The choice of base and solvent critically affects the cyclization outcome:
| Base | Concentration (M) | Solvent | Crude Purity (%) | Outcome |
|---|---|---|---|---|
| Potassium trimethylsilanolate (TMSOK) | 0.3 | DMF | >50 | Successful cyclization to target product |
| TMSOK | 0.03 | DMF | <20 | Partial conversion |
| TMSOK | 0.003 | DMF | 0 | No reaction |
| Lithium diisopropylamide (LDA) | 0.3 | DMF | 0 | Mixture of unknown compounds |
| Sodium hydride (NaH) | 0.3 | DMF | 0 | Mixture of unknown compounds |
| DBU | 0.3 | DMF | 0 | Mixture of unknown compounds |
| Triethylamine (TEA) | 0.3 | DMF | 0 | Starting material unchanged |
| TMSOK | 0.3 | THF | <10 | Poor conversion |
| TMSOK | 0.3 | DMSO | 0 | Mixture of unknown compounds |
Table 1. Effect of bases and solvents on cyclization efficiency
Only TMSOK in DMF at sufficient concentration promotes efficient cyclization, highlighting the base- and solvent-specific nature of the reaction.
Reaction Mechanism Insights
The cyclization proceeds through:
- C-arylation: formation of a new carbon-nitrogen bond.
- Enamination or aldol condensation depending on the sequence.
- Oxidation steps to form the aromatic pyrazin-2-one ring.
The benzhydryl moiety of the resin linker acts as a protecting group, directing the reaction pathway toward either pyridine or pyrazine derivatives. When cleavage from the resin precedes TMSOK treatment, pyrazine derivatives such as 1-methyl-3-[(morpholin-2-ylmethyl)amino]-1,2-dihydropyrazin-2-one can be obtained with high purity and yield.
Substrate Scope and Functional Group Tolerance
Various α-haloketones and amino acid derivatives have been successfully employed to synthesize a broad range of substituted pyrazines and pyridines. Modifications at different positions on the pyrazine ring are feasible, allowing for structural diversification.
Examples of substituents tested include:
- Aromatic groups with electron-donating or withdrawing substituents.
- Alkyl groups (with some limitations).
- Different amino acid residues immobilized on resin supports.
The method tolerates mild conditions, which preserves sensitive functional groups and facilitates downstream modifications.
Experimental Conditions Summary
| Parameter | Condition |
|---|---|
| Resin | Rink amide resin (loading ~0.6 mmol/g) |
| Sulfonylation reagent | 4-Nitrobenzenesulfonyl chloride |
| Alkylation reagent | Various α-haloketones |
| Base for cyclization | Potassium trimethylsilanolate (0.3 M) |
| Solvent | Dimethylformamide (DMF) |
| Cleavage reagent | Trifluoroacetic acid (TFA) |
| Reaction temperature | Room temperature |
| Reaction time | 30 minutes to several hours |
Table 2. Typical experimental parameters for synthesis
Yields and Purity
- Crude purity of pyrazine products often exceeds 70-80% as determined by UHPLC-UV.
- Overall isolated yields after purification range from 30% to 40%, which is considered efficient for multi-step heterocyclic synthesis on solid support.
- Purification is typically achieved by column chromatography or reversed-phase HPLC.
Chemical Reactions Analysis
1-Methyl-3-[(morpholin-2-ylmethyl)amino]-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts, depending on the specific reaction being carried out. The major products formed from these reactions vary based on the type of reaction and the reagents used.
Scientific Research Applications
1-Methyl-3-[(morpholin-2-ylmethyl)amino]-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[(morpholin-2-ylmethyl)amino]-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting the activity of certain enzymes or modulating receptor functions, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and functional differences between the target compound and analogues:
Pyrazin-2-one Derivatives
- Target Compound vs. 1-Methyl-3-(prop-2-en-1-yloxy)-pyrazin-2-one: The allyloxy substituent in the latter (CAS 2167297-84-7) reduces molecular weight (166.18 g/mol vs. 224.26 g/mol) and may enhance hydrophobicity. No bioactivity data are reported, but allyl groups often confer reactivity in polymerization or metabolic pathways .
- Target Compound vs. However, these groups may also raise toxicity concerns compared to the morpholine-containing target compound.
Target Compound vs. Piperazinyl Analogue (CAS 1343640-83-4) :
Piperazine rings are common in CNS-active drugs due to their ability to cross the blood-brain barrier. The target compound’s morpholine group may instead favor peripheral interactions, such as enzyme inhibition.
1,3,4-Oxadiazole Thioethers
These compounds (e.g., 5a, 5g) exhibit fungicidal and herbicidal activities (>50% inhibition at 50 μg/mL) via SDH enzyme inhibition (PDB:2FBW). Molecular docking suggests carbonyl groups are critical for binding. While the target compound lacks an oxadiazole ring, its morpholine group could similarly engage in hydrogen bonding with target proteins.
Biological Activity
1-Methyl-3-[(morpholin-2-ylmethyl)amino]-1,2-dihydropyrazin-2-one is a compound with potential therapeutic applications due to its unique chemical structure and biological properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₁₆N₄O₂ |
| Molecular Weight | 224.26 g/mol |
| IUPAC Name | 1-methyl-3-(morpholin-2-ylmethylamino)-1,2-dihydropyrazin-2-one |
| PubChem CID | 86767715 |
| Appearance | Powder |
| Storage Temperature | 4 °C |
Research indicates that the biological activity of this compound may be influenced by its ability to interact with specific molecular targets. The presence of the morpholine group suggests potential interactions with neurotransmitter systems or enzymes involved in metabolic pathways.
Potential Mechanisms:
- Inhibition of mTOR Pathway : Similar compounds have shown efficacy in inhibiting the mechanistic target of rapamycin (mTOR), a critical regulator of cell growth and proliferation. This pathway is often hyperactivated in various cancers and neurological disorders .
- Bioactivation and Toxicity : Studies have highlighted the bioactivation of morpholine-containing compounds, leading to reactive intermediates that can cause toxicity in liver cells. This species-specific bioactivation may limit the therapeutic use of such compounds in certain populations .
Biological Activity
The biological activity of this compound has been assessed through various in vitro studies.
Anticancer Activity
A study focusing on similar morpholine derivatives demonstrated significant antiproliferative effects against non-small cell lung carcinoma cell lines (A549 and NCI-H23). The IC50 values for these compounds ranged from approximately 0.49 µM to 68.9 µM, indicating potent activity against cancer cell growth .
Neuroprotective Effects
Emerging evidence suggests that compounds targeting the mTOR pathway may also confer neuroprotective benefits, particularly in models of neurodegenerative diseases. The ability to penetrate the blood-brain barrier enhances their therapeutic potential in CNS disorders .
Case Studies
- Liver Toxicity Investigation : A study evaluated the hepatic toxicity associated with morpholine derivatives in cynomolgus monkeys. The findings indicated that specific metabolites formed during drug metabolism could lead to liver damage, emphasizing the need for careful evaluation during drug development .
- Antiproliferative Studies : In vitro studies on related compounds showed that modifications to the morpholine structure could enhance cytotoxicity against cancer cells, suggesting a structure-activity relationship that could inform future drug design efforts .
Q & A
Basic Research Question
- X-ray Crystallography : Use SHELXL software for structure refinement to resolve bond lengths and angles, particularly for the pyrazinone ring and morpholine substituent.
- NMR Spectroscopy : Analyze - and -NMR chemical shifts (e.g., δ ~160 ppm for the carbonyl group) and coupling constants to verify planarity or puckering of the ring.
- DFT Calculations : Compare computed vs. experimental geometries to validate puckering parameters (e.g., Cremer-Pople coordinates for six-membered rings).
What methodologies are suitable for assessing the solubility and stability of this compound under physiological conditions?
Basic Research Question
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid, using UV-Vis spectroscopy or HPLC for quantification.
- Stability : Conduct accelerated degradation studies (40°C/75% RH) and monitor via LC-MS for hydrolysis of the morpholine or pyrazinone moieties.
How can computational chemistry predict reaction pathways or regioselectivity in derivatives of this compound?
Advanced Research Question
- Reaction Mechanism : Use density functional theory (DFT) to model transition states for reactions like amination or ring-opening. For example, calculate activation energies for nucleophilic attack at the pyrazinone carbonyl group.
- Regioselectivity : Apply Fukui indices or molecular electrostatic potential (MEP) maps to identify reactive sites for electrophilic substitution.
What experimental approaches resolve contradictions between spectroscopic data and crystallographic results?
Advanced Research Question
- Case Study : If NMR suggests a planar pyrazinone ring but X-ray reveals puckering, use variable-temperature NMR to probe dynamic conformational equilibria.
- Orthogonal Techniques : Pair solid-state IR spectroscopy with solution-phase Raman to detect polymorphism or solvent-induced structural changes.
How does polymorphism affect the biological activity of this compound, and how can it be controlled?
Advanced Research Question
- Screening : Use differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify polymorphs.
- Activity Correlation : Compare IC values of polymorphs in enzyme inhibition assays (e.g., kinase or protease targets).
- Crystallization Control : Adjust solvent polarity (e.g., ethanol/water mixtures) to favor the thermodynamically stable form.
What strategies are recommended for identifying metabolic products of this compound in vitro?
Advanced Research Question
- Phase I Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS for hydroxylation or demethylation products.
- Phase II Conjugation : Use UDP-glucuronosyltransferase (UGT) isoforms to detect glucuronide or sulfate metabolites.
- Isotopic Labeling : Synthesize deuterated analogs (e.g., -morpholine) to track metabolic pathways.
How should researchers design experiments to address discrepancies in antimicrobial activity data across studies?
Advanced Research Question
- Standardized Assays : Use CLSI guidelines for MIC determination against Gram-positive/negative bacteria and fungi.
- Control Variables : Normalize inoculum density, growth media, and incubation time to minimize variability.
- Mechanistic Studies : Perform time-kill assays or efflux pump inhibition tests to differentiate bactericidal vs. static effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
